Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-
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Overview
Description
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is a complex organosilicon compound It features a silane core bonded to a thienyl group, which is further substituted with a phenylthio group and a dioxido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the thienyl core, followed by the introduction of the phenylthio and dioxido groups. The final step involves the attachment of the silane moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions and the use of efficient catalysts are essential for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- involves its interaction with specific molecular targets. The phenylthio and dioxido groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The silane core provides stability and enhances the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
Silane, [2,5-dihydro-1,1-dioxido-3-thienyl]trimethyl-: Lacks the phenylthio group, resulting in different chemical properties.
Silane, [2,5-dihydro-4-(phenylthio)-3-thienyl]trimethyl-: Lacks the dioxido group, affecting its reactivity and applications.
Uniqueness
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is unique due to the presence of both the phenylthio and dioxido groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
114397-25-0 |
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Molecular Formula |
C13H18O2S2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(1,1-dioxo-4-phenylsulfanyl-2,5-dihydrothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C13H18O2S2Si/c1-18(2,3)13-10-17(14,15)9-12(13)16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
AMCDDXXPFCPNBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(CS(=O)(=O)C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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